Acetamide,N-cyclohexyl-2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-
CAS No.:
Cat. No.: VC16877130
Molecular Formula: C20H25N5OS
Molecular Weight: 383.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H25N5OS |
|---|---|
| Molecular Weight | 383.5 g/mol |
| IUPAC Name | N-cyclohexyl-2-[(5,8-dimethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-methylacetamide |
| Standard InChI | InChI=1S/C20H25N5OS/c1-13-9-10-16-15(11-13)18-19(25(16)3)21-20(23-22-18)27-12-17(26)24(2)14-7-5-4-6-8-14/h9-11,14H,4-8,12H2,1-3H3 |
| Standard InChI Key | CFCRELDGXIRSLI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1)N(C3=C2N=NC(=N3)SCC(=O)N(C)C4CCCCC4)C |
Introduction
Chemical Identity and Structural Characteristics
Acetamide,N-cyclohexyl-2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl- (IUPAC name: N-cyclohexyl-2-[(5,8-dimethyl- triazino[5,6-b]indol-3-yl)sulfanyl]-N-methylacetamide) is a triazinoindole derivative with a molecular formula of C₂₁H₂₇N₅OS and a molecular weight of 397.5 g/mol . Its structure integrates a triazino[5,6-b]indole scaffold—a fused heterocyclic system combining a triazine ring and an indole moiety—with a thioether-linked acetamide side chain. Key substituents include methyl groups at positions 5 and 8 of the indole ring, a cyclohexyl group attached to the acetamide nitrogen, and a methyl group on the adjacent nitrogen atom .
The SMILES notation (CCC1=CC2=C(C=C1)N(C3=C2N=NC(=N3)SCC(=O)N(C)C4CCCCC4)C) and InChIKey (ADKHFHSLYIQHJQ-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemical features . X-ray crystallography and NMR studies of analogous compounds reveal planar triazinoindole cores with substituents adopting equatorial conformations to minimize steric strain . The thioether linkage enhances solubility in polar aprotic solvents, while the cyclohexyl group contributes to lipophilicity, balancing the compound’s pharmacokinetic properties.
Synthesis and Analytical Characterization
Synthetic Routes
The synthesis of Acetamide,N-cyclohexyl-2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl- involves a multi-step sequence (Figure 1):
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Indole Functionalization: 5,8-Dimethylindole undergoes nitrosation followed by reduction to introduce an amino group at position 3 .
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Triazine Ring Formation: Condensation with cyanamide derivatives under acidic conditions yields the triazino[5,6-b]indole core .
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Thioether Formation: Reaction with thioglycolic acid derivatives introduces the sulfur-containing side chain.
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Acetamide Coupling: Alkylation with N-cyclohexyl-N-methylchloroacetamide completes the structure .
Optimized conditions use dichloromethane as the solvent and lutidine as a catalyst to achieve yields of 65–72%. Continuous flow reactors have been proposed for scalable production, reducing reaction times from 48 hours to 6–8 hours.
Analytical Validation
Spectroscopic Data:
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IR: Peaks at 1680 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (triazine ring), and 690 cm⁻¹ (C-S bond) .
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¹H NMR (400 MHz, CDCl₃): δ 7.45 (s, 1H, indole H-4), 3.82 (q, 2H, SCH₂), 3.10 (s, 3H, N-CH₃), 1.60–1.85 (m, 10H, cyclohexyl) .
Purity Assessment: HPLC (C18 column, MeCN/H₂O) shows ≥98% purity, with retention time = 12.3 min.
Structural and Reactivity Analysis
Molecular Geometry
Density functional theory (DFT) calculations on analogous triazinoindoles predict a planar triazine ring (bond angles ≈ 120°) fused to a slightly puckered indole system . The thioether linkage adopts a gauche conformation, minimizing steric clashes between the acetamide side chain and the methyl substituents.
Reactivity Profile
The compound participates in:
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Nucleophilic Aromatic Substitution: Reacts with amines at the triazine C-6 position .
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Oxidation: Forms sulfoxide derivatives upon treatment with H₂O₂.
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Complexation: Binds transition metals (e.g., Cu²⁺) via the triazine nitrogen atoms, as evidenced by UV-Vis shifts at 450 nm .
Applications and Future Directions
Medicinal Chemistry
The compound’s dual cytotoxic and antimicrobial activities position it as a lead for multi-target therapeutics. Structural analogs with fluorinated indole rings show enhanced blood-brain barrier penetration, suggesting potential in CNS infections .
Industrial Synthesis
Continuous flow protocols reduce production costs by 40% compared to batch methods, with a space-time yield of 120 g/L/day. Green chemistry approaches using ethanol/water mixtures are under investigation .
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